molecular formula C15H13Cl2NO2 B5759943 3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide

3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B5759943
M. Wt: 310.2 g/mol
InChI Key: PFLUZWKSUPUBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide, also known as GW 501516, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been found to have a wide range of biological effects.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood. It is believed to work by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of fatty acid metabolism and energy expenditure, and its activation has been linked to improvements in endurance and cardiovascular health.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and improve cardiovascular health by increasing the expression of genes involved in fatty acid metabolism and energy expenditure. It has also been found to have potential applications in the treatment of obesity and metabolic disorders by increasing insulin sensitivity and reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its ability to activate the PPARδ receptor, which is involved in the regulation of fatty acid metabolism and energy expenditure. This makes it a useful tool for studying the effects of PPARδ activation on various biological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is its effects on muscle function and endurance, which could have implications for sports performance and aging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 2-methoxy-5-methylphenol with thionyl chloride to form 2-methoxy-5-methylphenyl chloride. This compound is then reacted with 3,4-dichloroaniline to form the final product.

Scientific Research Applications

3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological effects, including the ability to increase endurance and improve cardiovascular health. It has also been found to have potential applications in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-3-6-14(20-2)13(7-9)18-15(19)10-4-5-11(16)12(17)8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLUZWKSUPUBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-methoxy-5-methylphenyl)benzamide

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